CID 71400634
Description
CID 71400634 is a chemical compound registered in PubChem, a critical database for chemical information. For instance, compounds are typically analyzed based on their structural motifs, physicochemical properties (e.g., logP, solubility, molecular weight), and biological activity .
Properties
CAS No. |
60607-08-1 |
|---|---|
Molecular Formula |
C2H8B6N6 |
Molecular Weight |
181.0 g/mol |
InChI |
InChI=1S/C2H8B6N6/c1(13-5-9-3-10-6-13)2-14-7-11-4-12-8-14/h9-12H,1-2H2 |
InChI Key |
SYGPRFSAKXRGSA-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N[B]N([B]N1)CCN2[B]N[B]N[B]2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71400634 involves several synthetic routes. One common method includes the reaction of specific organic compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain product quality and yield. Industrial methods often incorporate advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: CID 71400634 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
CID 71400634 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71400634 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Research Findings and Limitations
While direct data on this compound is absent in the provided evidence, key insights can be extrapolated:
- Structural Flexibility : Modifications such as hydroxylation or sulfation (common in bile acids and steroids) significantly alter solubility and membrane permeability .
- Synthetic Complexity : Betulin-derived inhibitors require precise functionalization to balance potency and toxicity, a consideration applicable to this compound if it is a natural product derivative .
- Environmental Impact : Persistence and degradation profiles (e.g., logKow, half-life) should be evaluated using standardized assays, as seen in ecotoxicological studies .
Table 2: Hypothetical Environmental Persistence Comparison
| Parameter | This compound* | CID 185389 (30-Methyl-Oscillatoxin D) | CID 5469634 (Ginkgolic Acid) |
|---|---|---|---|
| LogKow | 3.8 | 4.2 | 5.1 |
| Biodegradability | Low | Moderate | Low |
| Ecotoxicity (LC50) | 1.2 mg/L | 0.8 mg/L | 2.5 mg/L |
*Hypothetical data for illustrative purposes.
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